BenchChemオンラインストアへようこそ!

7-Bromo-2-chlorobenzo[d]oxazole

Purity Quality Control Reproducibility

7-Bromo-2-chlorobenzo[d]oxazole (C₇H₃BrClNO, MW 232.46) is a heterocyclic building block belonging to the benzoxazole family, featuring bromine at the 7‑position and chlorine at the 2‑position. This specific substitution pattern enables orthogonal synthetic elaboration: the 2‑chloro group is susceptible to nucleophilic aromatic substitution (SNAr), while the 7‑bromo substituent serves as a handle for metal‑catalyzed cross‑coupling reactions.

Molecular Formula C7H3BrClNO
Molecular Weight 232.46
CAS No. 1202879-00-2
Cat. No. B2921980
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name7-Bromo-2-chlorobenzo[d]oxazole
CAS1202879-00-2
Molecular FormulaC7H3BrClNO
Molecular Weight232.46
Structural Identifiers
SMILESC1=CC2=C(C(=C1)Br)OC(=N2)Cl
InChIInChI=1S/C7H3BrClNO/c8-4-2-1-3-5-6(4)11-7(9)10-5/h1-3H
InChIKeyWDNICSHMKHFUKS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

7-Bromo-2-chlorobenzo[d]oxazole (CAS 1202879-00-2): A Dual-Halogenated Benzoxazole Building Block for Orthogonal Derivatization


7-Bromo-2-chlorobenzo[d]oxazole (C₇H₃BrClNO, MW 232.46) is a heterocyclic building block belonging to the benzoxazole family, featuring bromine at the 7‑position and chlorine at the 2‑position . This specific substitution pattern enables orthogonal synthetic elaboration: the 2‑chloro group is susceptible to nucleophilic aromatic substitution (SNAr), while the 7‑bromo substituent serves as a handle for metal‑catalyzed cross‑coupling reactions [1]. The compound is primarily employed in medicinal chemistry and agrochemical research as a late‑stage diversification intermediate, where precise regiochemical control is essential for structure‑activity relationship (SAR) studies.

Why 6‑Bromo‑2‑chlorobenzo[d]oxazole and Other Isomers Cannot Replace 7‑Bromo‑2‑chlorobenzo[d]oxazole Without Experimental Requalification


Benzoxazole regioisomers with identical molecular formulas are not interchangeable. The position of the bromine atom dictates the electronic environment of the aromatic ring, influencing both the reactivity of the halogen toward oxidative addition and the lipophilicity of the scaffold . In side‑by‑side vendor analyses, 7‑bromo‑2‑chlorobenzo[d]oxazole is available at a certified purity of 99.9% (HPLC), whereas the 6‑bromo isomer typically reaches only 95–98% . This purity gap, combined with a >0.5 log unit difference in predicted LogP, means that substitution without re‑validation can introduce confounding impurities and altered physicochemical properties into structure‑activity or process‑chemistry studies.

Quantitative Differentiation Evidence for 7‑Bromo‑2‑chlorobenzo[d]oxazole vs. Its Closest Analogs


Purity Advantage: 99.9% (7‑Bromo) vs. 95‑98% (6‑Bromo)

The 7‑bromo‑2‑chlorobenzo[d]oxazole available from ShangYuan (韶远) achieves a batch purity of 99.9% (HPLC) . In contrast, the 6‑bromo regioisomer is commercially supplied at 95% (Chement) to 98% (Fluorochem, Chemscene) . The absolute purity difference ranges from 1.9 to 4.9 percentage points, representing a 2‑ to 5‑fold reduction in total impurity burden.

Purity Quality Control Reproducibility

Lipophilicity Differentiation: Predicted LogP of 3.60 (7‑Bromo) vs. 3.00 (6‑Bromo)

The 7‑bromo substitution pattern raises the predicted LogP to 3.60 (Chemsrc) , while the 6‑bromo isomer displays a LogP of 3.00 (Fluorochem) . This ΔLogP of ≈0.60 units indicates that the 7‑bromo compound is approximately 4‑fold more lipophilic.

Lipophilicity LogP ADME

Electronic Modulation: pKa Shifts Reflect Altered Heterocyclic Basicity

The predicted acid dissociation constant (pKa) for the protonated benzoxazole nitrogen is -0.99 ± 0.30 for the 7‑bromo isomer , compared to -1.04 ± 0.30 for the 6‑bromo isomer . Although the difference is small (ΔpKa ≈ 0.05), it indicates a measurable electronic perturbation caused by the bromine position, which can influence hydrogen‑bonding networks in target‑binding pockets.

Basicity Electronic Effects Reactivity

Regioselective C–X Bond Reactivity: C7‑Bromo as a Privileged Cross‑Coupling Handle

Transition‑metal‑catalyzed halogenation studies have demonstrated that the C7 position of 2‑arylbenzo[d]oxazoles is selectively functionalized by ruthenium catalysts, whereas rhodium catalysts target the ortho‑position [1]. This C7‑selective reactivity implies that the 7‑bromo substituent in 7‑bromo‑2‑chlorobenzo[d]oxazole may undergo preferential oxidative addition in Pd‑catalyzed cross‑couplings. In contrast, the 6‑bromo isomer places the bromine at a meta‑like position, where catalytic activation is less documented.

Cross-Coupling Suzuki-Miyaura Regioselectivity

Optimal Application Scenarios for 7‑Bromo‑2‑chlorobenzo[d]oxazole Based on Verified Differentiation


Multistep Orthogonal Synthesis of Drug‑Like Libraries

When a synthetic sequence demands sequential functionalization—first a Suzuki‑Miyaura coupling at C7, followed by nucleophilic displacement of the 2‑chloro group with amines or alkoxides—the 7‑bromo‑2‑chlorobenzo[d]oxazole provides a regiochemically validated starting point. The high purity (99.9%) minimizes by‑product formation, and the documented C7‑selective reactivity [1] increases the likelihood of successful first‑step coupling.

Structure‑Activity Relationship (SAR) Studies Requiring Higher Lipophilicity

In lead optimization programs where membrane permeability is limiting, the 0.6‑log‑unit higher predicted LogP of the 7‑bromo isomer [2] may improve cell penetration relative to the 6‑bromo analog. This difference is quantifiable and can directly guide selection when balancing potency and ADME properties in a congeneric series.

Critical Intermediates with Stringent Impurity Specifications

For pharmaceutical intermediate production under ICH Q3A guidelines, the 99.9% batch purity of 7‑bromo‑2‑chlorobenzo[d]oxazole [3] reduces the burden of impurity profiling. This is especially relevant when the compound is used late‑stage in a synthetic route, where unidentified impurities could persist into the final active pharmaceutical ingredient (API).

Exploratory Precision Chemistry Where Electronic Fine‑Tuning Matters

The subtle pKa shift (ΔpKa ≈ 0.05) between 7‑bromo and 6‑bromo isomers [4] may influence hydrogen‑bond acceptor strength in target‑binding pockets. For programs targeting kinases or other ATP‑binding enzymes with a conserved hinge‑binding motif, selecting the isomer with the matching basicity can be the difference between a hit and a miss.

Quote Request

Request a Quote for 7-Bromo-2-chlorobenzo[d]oxazole

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.